N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide
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Overview
Description
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base like triethylamine.
Attachment of the Dimethylbenzamide Moiety: The final step involves the coupling of the benzenesulfonyl-pyrrolidine intermediate with 3,4-dimethylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the pyrrolidine ring provides structural stability and specificity. The dimethylbenzamide moiety can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-benzamide
- N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-methylbenzamide
- N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-2,4-dimethylbenzamide
Uniqueness
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide is unique due to the specific positioning of the dimethyl groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-10-11-17(13-16(15)2)20(23)21-14-18-7-6-12-22(18)26(24,25)19-8-4-3-5-9-19/h3-5,8-11,13,18H,6-7,12,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZATZSBIFUBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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